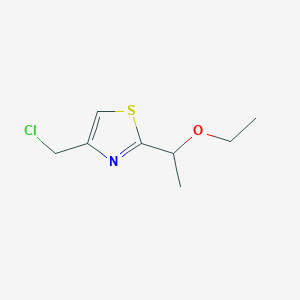
4-(Chloromethyl)-2-(1-ethoxyethyl)-1,3-thiazole
Descripción general
Descripción
This usually includes the IUPAC name, common names, and the class of compounds it belongs to.
Synthesis Analysis
This involves the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield.Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule, its geometry, and conformation. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, its reactivity, and the conditions under which it reacts.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties.Aplicaciones Científicas De Investigación
Synthesis of Heterocycles
Research by Janietz, Goldmann, & Rudorf (1988) outlines the synthesis of chloromethyl substituted heterocycles from methyl chlorotetrolate, leading to pyrimidin-4-ones and 1,3-thiazines, which serve as starting materials for the synthesis of 1,3-thiazine-2,4-dione and other compounds.
Antitumor and Antifilarial Agents
Kumar et al. (1993) conducted research on methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, prepared using 2-amino-4-(chloromethyl)thiazole, which demonstrated significant antitumor and antifilarial activities (Kumar et al., 1993).
Spectroscopic Analysis of Synthesis Intermediates
Johnson, Moder, & Ward (1992) utilized NMR spectroscopy to provide evidence for spirooxirane intermediates in the synthesis of 4-(hydroxymethyl)-2-[(dimethylamino)methyl]thiazole derivatives (Johnson et al., 1992).
Metabolism Studies
Bakke et al. (1981) explored the metabolism of 2-acetamido-4-(chloromethyl)thiazole in germfree and conventional rats, proposing mechanisms for the formation of metabolites (Bakke et al., 1981).
Molecular Structure Synthesis
Liu, Tian-bao, & Peng (2008) worked on the synthesis and molecular structure of 4-chloromethyl-3-anilino-2-(4-methylbenzoylimido)thiazole, providing insight into its formation mechanism (Liu et al., 2008).
Synthesis of Diverse Heterocycles
Kimpe, Decock, Keppens, Desmaele, & Meszaros (1996) synthesized a variety of heterocycles, including 2,4-disubstituted-thiazoles and 4-imidazolin-2-ones, from α-chloromethyl and α-bromomethyl ketimines (Kimpe et al., 1996).
Photophysical Properties in Fluorophores
Habenicht et al. (2015) conducted a study on 4-hydroxy-1,3-thiazole-based push–pull-chromophores/fluorophores to evaluate the influence of regioisomerism on photophysical properties, which is fundamental for future design strategies in this class of dyes (Habenicht et al., 2015).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling it.
Direcciones Futuras
This involves a speculative discussion on potential future research directions, applications, or modifications of the compound.
Please note that not all compounds will have detailed information available in all these categories. The amount of information available typically depends on how extensively the compound has been studied. If you have a specific compound or class of compounds you’re interested in, I’d be happy to help you find more information!
Propiedades
IUPAC Name |
4-(chloromethyl)-2-(1-ethoxyethyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNOS/c1-3-11-6(2)8-10-7(4-9)5-12-8/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFHOWIYRLZKQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)C1=NC(=CS1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-(1-ethoxyethyl)-1,3-thiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





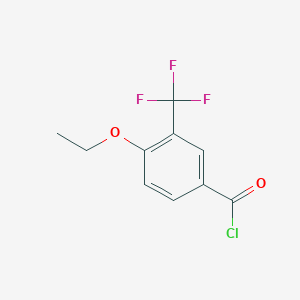



![tert-butyl N-[(N'-hydroxycarbamimidoyl)(4-methoxyphenyl)methyl]carbamate](/img/structure/B1441359.png)
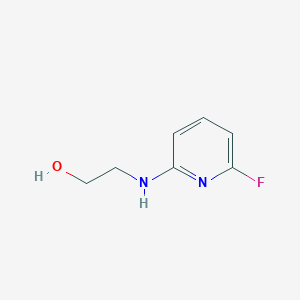
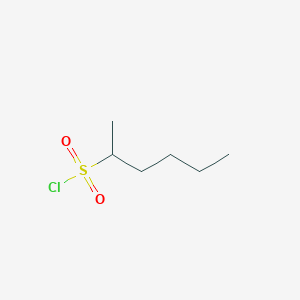
![2'-Deoxy-5'-O-[(2,3-dimethoxyphenyl)(diphenyl)methyl]-5-prop-1-yn-1-yluridine](/img/structure/B1441363.png)
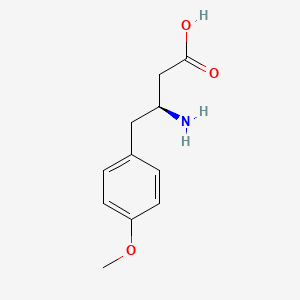
![1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine](/img/structure/B1441365.png)
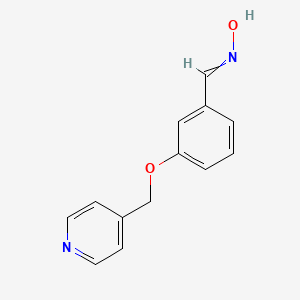
![2,2,6,6-Tetramethyl-1-oxo-4-({[(4b,8a,9,9a-tetrahydro-4aH-fluoren-9-yl)methoxy]carbonyl}amino)-1lambda~5~-piperidine-4-carboxylic acid](/img/structure/B1441370.png)